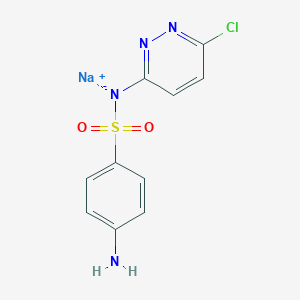

Sulfachloropyridazine sodium

Vue d'ensemble

Description

Prinzone is a novel synthetic compound that has recently been gaining attention in the field of laboratory research. It has been found to have a number of potential applications in the study of biochemical and physiological processes, and it is hoped that further research into the compound may help to unlock its potential in the future. In

Applications De Recherche Scientifique

Antimicrobien

Le Sulfachloropyridazine Sodium est un antimicrobien sulfonamide utilisé pour les infections des voies urinaires . Il est largement utilisé en médecine vétérinaire .

Recherche sur le paysage structurel

Dans le domaine de la recherche sur le paysage structurel, le this compound a été utilisé pour étudier les polymorphes, les solvates et les cocristaux . Le composé a été acheté chez TCI Chemicals, Tokyo et utilisé sans autre purification . La plupart des solvants organiques à température ambiante donnent exclusivement SCPZ-I .

Expériences de cocristallisation

Des expériences de cocristallisation ont été réalisées en pesant des équivalents molaires de SCPZ et des coformeurs (1:1) à la fois dans des milieux protiques polaires (méthanol, éthanol et propanol) et aprotiques polaires (tétrahydrofurane, acétonitrile, 1,4-dioxane, acétate d'éthyle et chloroforme) à température ambiante par la technique de l'évaporation lente .

Diffraction des rayons X sur monocristal

Des monocristaux appropriés pour les études de diffraction des rayons X ont été choisis après avoir été observés à travers un stéréomicroscope Olympus SZX7 soutenu par une platine polarisante rotative et une caméra CCD . Les données de diffraction des rayons X sur monocristal ont été collectées sur un diffractomètre Rigaku Saturn 724+ utilisant un rayonnement Mo-Kα monochromatisé par graphite et équipé d'un refroidisseur à gaz basse température Oxford .

Ozonation catalytique

Le catalyseur Fe2O3 modifié par la diatomite (Fe2O3/Dia) a été préparé pour catalyser la dégradation par ozonation du this compound (SPDZ) . L'expérience d'ozonation catalytique a montré que le taux de dégradation de la DCO de SPDZ était de 92 % après l'ajout de Fe2O3/Dia

Mécanisme D'action

Sulfachloropyridazine sodium, also known as sulfachlorpyridazine sodium or Prinzone, is a sulfonamide antimicrobial . Here we will discuss its mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets bacterial enzymes. It is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase .

Mode of Action

The compound prevents the normal para-aminobenzoic acid (PABA) substrate from binding to the bacterial enzyme dihydropteroate synthetase . This inhibited reaction is necessary in these organisms for the synthesis of folic acid .

Biochemical Pathways

It is known that the compound interferes with the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .

Pharmacokinetics

For example, cholestyramine can cause a decrease in the absorption of sulfachlorpyridazine, resulting in a reduced serum concentration and potentially a decrease in efficacy .

Action Environment

Environmental factors can influence the action of this compound. For instance, the degradation of the compound follows a pseudo-first-order kinetic model, and better degradation is achieved in acidic conditions than in alkaline conditions . The presence of certain anions and natural organic matter can also influence the degradation of the compound .

Analyse Biochimique

Biochemical Properties

Sulfachloropyridazine sodium plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to influence the levels of urease, dehydrogenase activity, and volatile fatty acids (VFAs) during biogas production .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are important considerations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Prinzone involves the condensation of 2-methyl-4-chloroquinazoline with 3-(dimethylamino)propylamine followed by reduction and further chemical modifications.", "Starting Materials": [ "2-methyl-4-chloroquinazoline", "3-(dimethylamino)propylamine", "Sodium borohydride", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "2-methyl-4-chloroquinazoline is reacted with 3-(dimethylamino)propylamine in ethanol under reflux for several hours to yield 2-methyl-4-(3-dimethylaminopropylamino)quinazoline", "The resulting product is reduced with sodium borohydride in ethanol to yield 2-methyl-4-(3-dimethylaminopropylamino)quinazoline hydrochloride", "The hydrochloride salt is then treated with acetic anhydride in the presence of hydrochloric acid to acetylate the amine group and yield 2-methyl-4-(3-dimethylaminopropylamino)-N-acetylquinazoline", "The acetylated product is then treated with sodium hydroxide to remove the acetyl group and yield Prinzone as a free base", "The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol and recrystallization from water" ] } | |

Numéro CAS |

23282-55-5 |

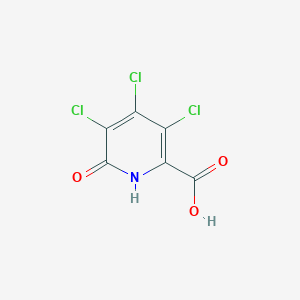

Formule moléculaire |

C10H9ClN4NaO2S |

Poids moléculaire |

307.71 g/mol |

Nom IUPAC |

sodium;(4-aminophenyl)sulfonyl-(6-chloropyridazin-3-yl)azanide |

InChI |

InChI=1S/C10H9ClN4O2S.Na/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2,(H,14,15); |

Clé InChI |

GHQJXOBLWKFNAD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NN=C(C=C2)Cl.[Na+] |

SMILES canonique |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl.[Na] |

Autres numéros CAS |

23282-55-5 |

Pictogrammes |

Irritant; Health Hazard |

Synonymes |

4-Amino-N-(6-chloro-3-pyridazinyl)-benzenesulfonamide Sodium; 3-Chloro-6-sulfanilamidopyridazine Sodium; N1-(6-Chloro-3-pyridazinyl)sulfanilamide Monosodium Salt; Prinzone; Sodium Sulfachloropyridazine; Sodium Sulfachlorpyridazine; Sulfachloropyridaz |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

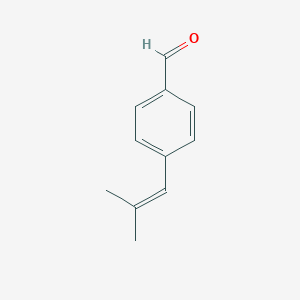

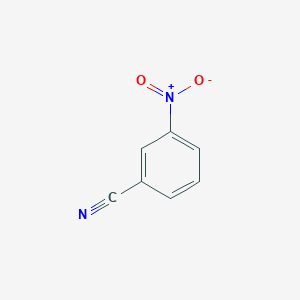

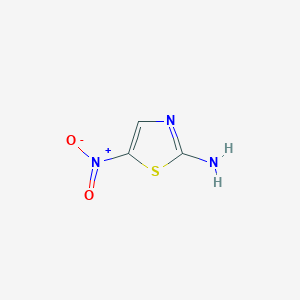

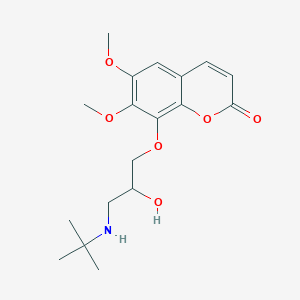

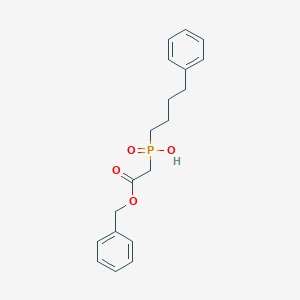

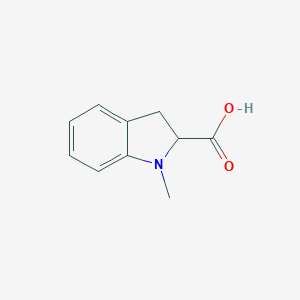

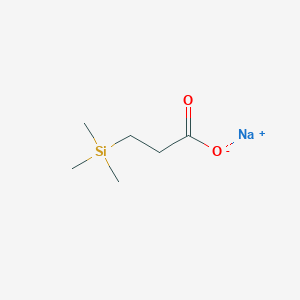

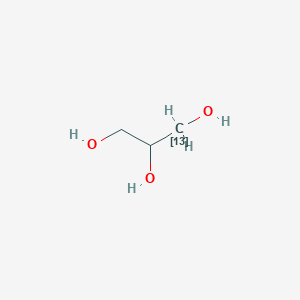

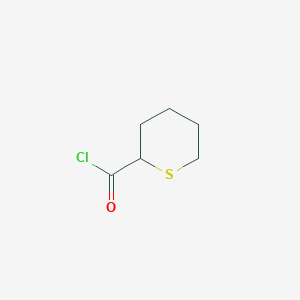

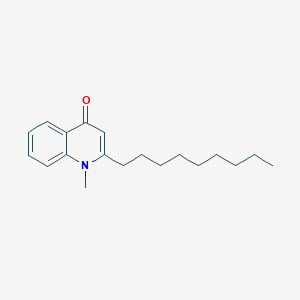

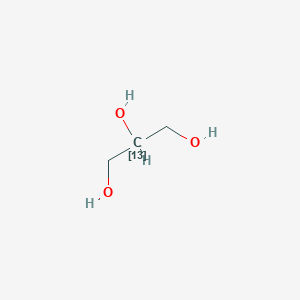

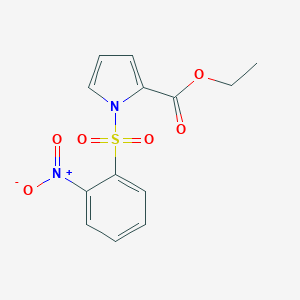

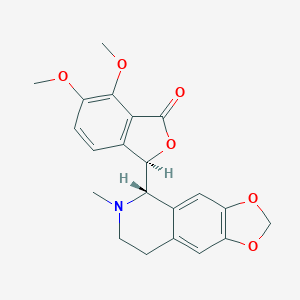

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of sulfachloropyridazine sodium?

A1: this compound is a sulfonamide antibacterial agent. While its precise mechanism in all applications isn't fully detailed in the provided research, sulfonamides generally act as competitive inhibitors of dihydropteroate synthase (DHPS). This enzyme is crucial for bacterial folic acid synthesis, which in turn is necessary for nucleic acid production. By blocking this pathway, this compound inhibits bacterial growth and proliferation.

Q2: Can you provide some structural information about this compound?

A: While the provided abstracts don't give the exact molecular weight, the molecular formula for this compound is C10H8ClN4NaO2S. Structural characterization studies have utilized techniques like 1H NMR and MS [, ].

Q3: Are there any studies on the interaction of this compound with proteins?

A: Yes, research has investigated the interaction between this compound derivatives and bovine serum albumin (BSA) [, ]. These studies utilized fluorescence quenching, UV-vis absorption, and time-resolved fluorescence spectroscopy to characterize the binding interactions, thermodynamic parameters, and binding distances. Results indicated that these interactions primarily involve hydrogen bonding and van der Waals forces.

Q4: Has this compound been investigated for its degradation in the environment?

A: While specific details on its environmental degradation aren't provided in the abstracts, research mentions the use of catalytic ozonation with diatomite modified Fe2O3 for degrading this compound []. This suggests ongoing research into methods for mitigating potential environmental impacts.

Q5: How is this compound quantified in biological samples?

A: A study [] describes a sensitive ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method for determining sulfachloropyrazine sodium levels in chicken plasma. This method utilizes this compound as an internal standard, showcasing its utility in analytical chemistry for pharmacokinetic studies.

Q6: What are the implications of combining this compound with zinc in anaerobic digestion?

A: Combining this compound with zinc in anaerobic digestion can negatively impact biogas production []. High concentrations of zinc were found to inhibit urease activity, an enzyme correlated with biogas production. This highlights the importance of considering potential interactions when introducing multiple additives to anaerobic digestion systems.

Q7: Are there known issues with resistance to this compound?

A: While specific resistance mechanisms aren't detailed in the provided abstracts, one study [] mentions investigating the relationship between this compound, zinc, and sulfonamide resistance genes during anaerobic digestion of swine manure. This suggests a potential for resistance development, a common challenge with antibacterial agents.

Q8: Are there any studies investigating the pharmacokinetics of this compound?

A: Yes, a comparative pharmacokinetic study [] investigated the pharmacokinetics of this compound in chickens after oral administration of different formulations. The study highlighted the influence of co-administration with diaveridine on the absorption and elimination of this compound.

Q9: What analytical techniques are used to study this compound?

A9: Several analytical techniques have been employed to study this compound and its derivatives. These include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.